Maritoclax

Beschreibung

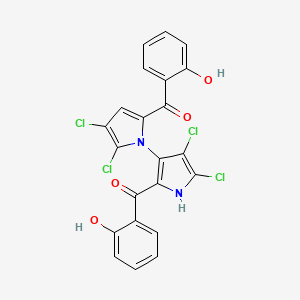

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPJBTMRYKRTFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maritoclax: A Technical Guide to its Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of Maritoclax (formerly known as Marinopyrrole A), a selective antagonist of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Maritoclax represents a novel class of Mcl-1 inhibitors with a unique mode of action that has significant therapeutic potential, particularly in overcoming resistance to other Bcl-2 family inhibitors.

Core Mechanism of Action: Selective Mcl-1 Degradation

Maritoclax exerts its pro-apoptotic effects through a distinct, multi-step mechanism targeting Mcl-1, a key survival protein frequently overexpressed in various cancers. Unlike canonical BH3 mimetics that occupy the BH3-binding groove, Maritoclax not only disrupts pro-survival interactions but also actively promotes the degradation of its target.

The primary mechanism involves:

-

Direct Binding: Maritoclax directly binds to the Mcl-1 protein.[1][2][3] It shows high selectivity for Mcl-1 and does not bind to other anti-apoptotic proteins like Bcl-xL.[1][2][3][4]

-

Disruption of Protein-Protein Interactions: Upon binding, Maritoclax disrupts the critical interaction between Mcl-1 and the pro-apoptotic BH3-only protein Bim.[1][2][3][4] This releases Bim from sequestration.

-

Proteasomal Degradation: Uniquely, the binding of Maritoclax to Mcl-1 targets the Mcl-1 protein for degradation via the proteasome system.[1][2][4][5][6] This action effectively reduces the cellular levels of Mcl-1, a key factor in its potent pro-apoptotic activity. This degradation is phosphorylation-independent.[4]

-

Initiation of Intrinsic Apoptosis: The depletion of Mcl-1 and the release of pro-apoptotic proteins like Bim and Bak trigger the intrinsic apoptotic cascade.[6][7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis, evidenced by PARP cleavage.[6][7][8][9]

Some studies have noted that Maritoclax can induce apoptosis in a Bax/Bak-dependent manner even in cells lacking Mcl-1, suggesting potential secondary or Mcl-1-independent mechanisms of action, possibly involving the induction of mitochondrial reactive oxygen species (ROS).[10]

Quantitative Data Summary

The following tables summarize the quantitative data reported for Maritoclax in various experimental settings.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | Mcl-1/Bim Interaction | 10.1 µM | In vitro (Biotin-Bim-BH3 peptide vs. GST-Mcl-1) | [4] |

| IC50 | Cell Viability | 2.2 - 5.0 µM | Human Melanoma Cells (UACC903, etc.) | [6][11] |

Table 2: Efficacy (EC50) in Cancer Cell Lines

| Cell Line | Cancer Type | Maritoclax EC50 | Notes | Reference |

| U937 | Acute Myeloid Leukemia | 1.4 µM | High Mcl-1 expression | [9] |

| HL60/VCR | Multi-drug Resistant AML | 1.8 µM | High p-gp expression, ABT-737 resistant | [9] |

| KG-1/ABTR | ABT-737 Resistant AML | 7.7 µM | Upregulated Bcl-xL | [9] |

| KG-1a/ABTR | ABT-737 Resistant AML | 7.3 µM | Upregulated Bcl-xL | [9] |

| C1498 | Mouse Acute Myeloid Leukemia | 2.26 µM | [9] | |

| Primary Mouse Bone Marrow Cells | Normal Tissue | 3.70 µM | Less toxic than Daunorubicin (0.11 µM) | [9] |

Signaling Pathways and Logical Workflows

The following diagrams illustrate the key molecular pathways and experimental logic associated with Maritoclax's mechanism of action.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to investigate the apoptotic mechanism of Maritoclax.

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of Maritoclax on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Seeding: Plate melanoma or leukemia cells (e.g., UACC903, U937) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of Maritoclax (e.g., 0.1–30 µM) for specified time periods (e.g., 24, 48 hours).[11]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis.[11]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12]

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., melanoma cells) and treat with the desired concentration of Maritoclax (e.g., 5.0 µM) for a set time (e.g., 24 hours).[6][11]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Western Blotting for Protein Expression and Cleavage

This technique is used to detect changes in the levels of key apoptosis-related proteins.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to measure the downregulation of Mcl-1 and the cleavage (activation) of caspase-3 and PARP.

-

Methodology:

-

Lysate Preparation: Treat cells with Maritoclax for various time points or at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, cleaved caspase-3, PARP, GAPDH as a loading control) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Co-Immunoprecipitation for Mcl-1/Bim Interaction

This protocol is used to demonstrate that Maritoclax disrupts the interaction between Mcl-1 and Bim.

-

Principle: Co-immunoprecipitation (Co-IP) is used to study protein-protein interactions. An antibody to a specific protein (Mcl-1) is used to pull down that protein from a lysate, along with any proteins bound to it (Bim).

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with Maritoclax or a vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

-

Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Mcl-1 and Bim. A reduction in the amount of Bim co-precipitated with Mcl-1 in Maritoclax-treated samples indicates disruption of the interaction.

-

References

- 1. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maritoclax and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maritoclax and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Marinopyrrole A: A Selective Mcl-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for numerous cancer types and a key mediator of resistance to conventional chemotherapies and other Bcl-2 family inhibitors. The discovery and characterization of selective Mcl-1 inhibitors are therefore of significant interest in oncology drug development. Marinopyrrole A, a natural product isolated from a marine-derived actinomycete, has been identified as a potent and selective inhibitor of Mcl-1, demonstrating a unique mechanism of action that involves both direct binding and subsequent proteasomal degradation of its target. This technical guide provides a comprehensive overview of marinopyrrole A as a selective Mcl-1 inhibitor, detailing its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Quantitative Analysis of Marinopyrrole A Activity

The inhibitory potency and selectivity of marinopyrrole A and its analogs have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies.

| Compound | Target Protein | Assay Type | IC50 (µM) | Reference |

| Marinopyrrole A | Mcl-1/Bim | ELISA | 10.1 | [1] |

| Marinopyrrole A | Bcl-xL/Bim | ELISA | > 100 | [1] |

| Marinopyrrole A | Melanoma Cells | MTT Cell Viability | 2.2 - 5.0 | [2] |

| Marinopyrrole A | Mcl-1/Bim | ELISA | 8.9 | [3] |

| (+)-Marinopyrrole A | Mcl-1/Bim | ELISA | ~9 | [3] |

| (-)-Marinopyrrole A | Mcl-1/Bim | ELISA | ~9 | [3] |

| Tetrabromo congener 9 | Mcl-1/Bim | ELISA | ~4.5 | [3] |

Table 1: Inhibitory Activity of Marinopyrrole A and Analogs. This table highlights the half-maximal inhibitory concentration (IC50) of marinopyrrole A in biochemical and cellular assays, demonstrating its potency against Mcl-1 and selectivity over Bcl-xL.

Mechanism of Action: Dual Inhibition and Degradation

Marinopyrrole A exerts its pro-apoptotic effects through a dual mechanism. Initially, it binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins such as Bim.[1] This releases Bim to activate the pro-apoptotic executioner proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and apoptosis.

Uniquely, marinopyrrole A also induces the degradation of Mcl-1 via the proteasome pathway.[1][2] This reduction in the overall levels of Mcl-1 protein further sensitizes cancer cells to apoptosis and can overcome resistance to other Bcl-2 inhibitors like ABT-737, which are ineffective against Mcl-1.[1]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Figure 1: Mcl-1 Signaling Pathway. This diagram illustrates the central role of Mcl-1 in inhibiting apoptosis by sequestering the pro-apoptotic protein Bim. Marinopyrrole A disrupts this interaction and promotes Mcl-1 degradation, leading to the activation of the apoptotic cascade.

Figure 2: Experimental Workflow. This flowchart outlines the key experimental steps to characterize the activity of marinopyrrole A, from cell treatment to various biochemical and cellular analyses.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of marinopyrrole A are provided below.

Mcl-1/Bim Interaction Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the ability of a compound to disrupt the interaction between Mcl-1 and the BH3 domain of Bim.

-

Materials:

-

Recombinant GST-tagged Mcl-1 protein

-

Biotinylated Bim BH3 peptide

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

96-well microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

-

Procedure:

-

Coat a 96-well plate with GST-Mcl-1 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Add marinopyrrole A at various concentrations to the wells, followed by the addition of biotinylated Bim BH3 peptide.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plate five times.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of marinopyrrole A that inhibits 50% of the Mcl-1/Bim interaction.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of marinopyrrole A for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as Mcl-1 and cleaved caspase-3, in cell lysates.

-

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cell pellets in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, in this case, to determine if marinopyrrole A disrupts the interaction between Mcl-1 and Bim in cells.

-

Materials:

-

Treated and untreated cell lysates

-

IP lysis buffer (a milder buffer than for Western blotting, e.g., containing non-ionic detergents)

-

Primary antibody for the "bait" protein (e.g., anti-Mcl-1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS sample buffer

-

-

Procedure:

-

Prepare cell lysates using a gentle IP lysis buffer.

-

Pre-clear the lysates by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Mcl-1) for several hours to overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G beads to capture the immune complexes and incubate for another 1-2 hours.

-

Wash the bead-complexes several times with wash buffer to remove non-specifically bound proteins.

-

Elute the proteins from the beads using elution buffer or by boiling in SDS sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Bim).

-

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

-

Materials:

-

Treated and untreated cells

-

Mitochondria/cytosol fractionation kit or a digitonin-based cell permeabilization buffer

-

Antibodies for Western blotting (anti-cytochrome c, anti-COX IV as a mitochondrial marker, and anti-GAPDH as a cytosolic marker)

-

-

Procedure:

-

Harvest cells and gently lyse them to release the cytosolic contents while keeping the mitochondria intact. This is often achieved using a dounce homogenizer or specific detergents at low concentrations.

-

Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.

-

Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).

-

Lyse the mitochondrial pellet to release its protein content.

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytosolic and mitochondrial fractions by Western blotting.

-

Probe the blot with an anti-cytochrome c antibody to detect its presence in each fraction.

-

Use anti-COX IV and anti-GAPDH antibodies to confirm the purity of the mitochondrial and cytosolic fractions, respectively.

-

Conclusion

Marinopyrrole A represents a promising class of selective Mcl-1 inhibitors with a unique dual mechanism of action. Its ability to both disrupt the Mcl-1/Bim interaction and induce the proteasomal degradation of Mcl-1 makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of marinopyrrole A and other Mcl-1 targeted agents.

References

- 1. Marinopyrrole derivative MP1 as a novel anti-cancer agent in group 3 MYC-amplified Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis and biological evaluation of marinopyrrole A and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

Maritoclax: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maritoclax, also known as Marinopyrrole A, has emerged as a promising small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This technical guide provides an in-depth overview of the discovery, origin, and preclinical characterization of Maritoclax. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Mcl-1. This document details the mechanism of action of Maritoclax, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its characterization.

Introduction: The Discovery of a Novel Mcl-1 Inhibitor

The anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1, are critical regulators of apoptosis and are frequently overexpressed in various cancers, contributing to therapeutic resistance.[1][2][3] While inhibitors targeting Bcl-2 and Bcl-xL, such as ABT-737 and its oral analog ABT-263 (Navitoclax), have shown clinical promise, resistance often develops due to the upregulation of Mcl-1.[1][2] This created an urgent need for the development of specific Mcl-1 inhibitors to overcome this resistance.

Maritoclax was identified as the natural product marinopyrrole A, a novel bispyrrole compound isolated from a marine-derived actinomycete strain of the genus Streptomyces.[4][5] It was discovered through a natural compound library screen as a selective inhibitor of Mcl-1.[4] Subsequent studies characterized Maritoclax as a potent inducer of apoptosis in Mcl-1-dependent cancer cells, both as a single agent and in combination with other Bcl-2 family inhibitors.[1][6]

Mechanism of Action: A Unique Approach to Mcl-1 Inhibition

Maritoclax exhibits a distinct mechanism of action compared to many other Bcl-2 family inhibitors. Instead of solely acting as a BH3 mimetic to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, Maritoclax directly binds to Mcl-1 and targets it for proteasomal degradation.[1][2][3] This leads to a rapid depletion of Mcl-1 protein levels within the cell.

The degradation of Mcl-1 releases pro-apoptotic proteins like Bim, which can then activate the pro-apoptotic effector proteins Bax and Bak.[1][4] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately culminating in apoptosis.[7]

dot

Caption: Mechanism of action of Maritoclax leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Maritoclax across various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in Mcl-1-dependent cell lines.

Table 1: EC50 Values of Maritoclax in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 14.4 (as single agent) | [6] |

| Raji | Burkitt's Lymphoma | >100 (as single agent) | [6] |

| K562 + 2µM Maritoclax | Chronic Myeloid Leukemia | ~0.24 | [6] |

| Raji + 2.5µM Maritoclax | Burkitt's Lymphoma | ~0.05 | [6] |

| U937 | Acute Myeloid Leukemia | 2.26 | [6] |

| C1498 | Mouse Acute Myeloid Leukemia | 2.26 | [6] |

| Primary Mouse Bone Marrow Cells | Normal | 3.70 | [8] |

Table 2: IC50 Values of Maritoclax in Melanoma Cell Lines

| Cell Line | IC50 (µM) |

| UACC 903 | 2.2 |

| A375 | 5.0 |

| SK-MEL-28 | 3.5 |

| RPMI-7951 | 4.8 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Maritoclax.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Maritoclax on cancer cell lines.

Materials:

-

Cancer cell lines

-

Maritoclax (dissolved in DMSO)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Maritoclax in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Maritoclax dilutions to the respective wells in triplicate. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values using non-linear regression analysis.

dot

References

- 1. scilit.com [scilit.com]

- 2. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents and in combination with ABT-263 (navitoclax) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Maritoclax-Induced Proteasomal Degradation of Mcl-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various human cancers, contributing to tumorigenesis and resistance to conventional therapies.[1][2] The development of selective Mcl-1 inhibitors is a promising therapeutic strategy.[3] Maritoclax (Marinopyrrole A), a natural bispyrrole compound, has been identified as a novel, selective Mcl-1 antagonist.[4][5] Unlike canonical BH3 mimetics that solely disrupt protein-protein interactions, Maritoclax exhibits a unique mechanism of action: it directly binds to Mcl-1 and targets it for proteasomal degradation.[5][6][7] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols related to the Maritoclax-induced proteasomal degradation of Mcl-1.

Core Mechanism of Action

Maritoclax selectively antagonizes Mcl-1 through a dual-action mechanism. It physically binds to Mcl-1, disrupting its sequestration of pro-apoptotic proteins like Bim, and subsequently induces the rapid degradation of Mcl-1 via the ubiquitin-proteasome system.[4][5] This degradation is crucial for its pro-apoptotic activity.[4][8]

Binding and Disruption of Mcl-1/Bim Complex

Nuclear Magnetic Resonance (NMR) and computational docking studies suggest that Maritoclax binds to Mcl-1 within its BH3-binding groove, potentially near the p4 binding pocket, mimicking the binding of the pro-apoptotic protein Noxa.[3][4] This interaction physically displaces other BH3-only proteins, such as Bim, from Mcl-1.[4] The release of Bim is a critical step in initiating the apoptotic cascade.

Induction of Proteasome-Dependent Mcl-1 Degradation

The defining characteristic of Maritoclax is its ability to induce the degradation of Mcl-1.[6][9] This process is dependent on the cellular proteasome, as co-treatment with the proteasome inhibitor MG132 attenuates Mcl-1 degradation and the subsequent activation of apoptosis-related markers like caspase-3 and PARP.[4][8] Maritoclax significantly shortens the half-life of the Mcl-1 protein.[4] The degradation mechanism appears to be independent of previously described regulatory pathways, such as phosphorylation at Ser159/Thr163 or the upregulation of Noxa expression.[4] While the precise E3 ubiquitin ligase recruited by Maritoclax for Mcl-1 ubiquitination remains to be fully elucidated, this mechanism distinguishes it from other Mcl-1 inhibitors.[10]

Quantitative Data Summary

The efficacy of Maritoclax has been quantified across various cancer cell lines, demonstrating its potency as a single agent and in combination with other therapeutics.

Table 1: Effect of Maritoclax on Mcl-1 Protein Half-Life

| Cell Line | Treatment | Mcl-1 Half-Life (approx.) | Fold Reduction | Reference |

| K562 | Control (DMSO) | ~3.0 hours | - | [4] |

| K562 | Maritoclax | ~0.5 hours | 6.0x | [4] |

Table 2: In Vitro Cytotoxicity of Maritoclax (EC₅₀/IC₅₀ Values)

| Cell Line | Cancer Type | EC₅₀ / IC₅₀ (µM) | Notes | Reference |

| UACC903 | Melanoma | 2.2 - 5.0 | [8][11][12] | |

| HL60 | Acute Myeloid Leukemia | 2.0 | Parental | [10] |

| HL60/VCR | Acute Myeloid Leukemia | 1.8 | Multi-drug resistant | [6] |

| Kasumi-1 | Acute Myeloid Leukemia | 1.7 | [10] | |

| KG-1 | Acute Myeloid Leukemia | 6.1 | Lower Mcl-1 expression | [10] |

| KG-1a | Acute Myeloid Leukemia | 5.5 | Lower Mcl-1 expression | [10] |

Table 3: Synergistic Activity with ABT-737

| Cell Line(s) | Cancer Type | Maritoclax Conc. (µM) | Enhancement of ABT-737 Efficacy | Reference |

| K562, Raji, HL60/VCR | Hematologic Malignancies | 1 - 2 | ~60 to 2000-fold | [4][5][7] |

Key Experimental Protocols

The following protocols are summarized from cited literature and are foundational for studying the effects of Maritoclax on Mcl-1.

Cell Viability and Cytotoxicity Assay (MTT / CellTiter-Glo)

This protocol determines the concentration of Maritoclax that inhibits cell viability by 50% (IC₅₀/EC₅₀).

-

Cell Plating: Seed cells (e.g., K562, UACC903) in 96-well plates at a predetermined density and allow them to adhere overnight if applicable.

-

Compound Treatment: Treat cells with a serial dilution of Maritoclax (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48 hours).[8] Include a DMSO-treated vehicle control.

-

Reagent Addition:

-

For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.[12]

-

For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[4]

-

-

Data Acquisition: Measure absorbance at ~570 nm for the MTT assay or luminescence using a plate reader for the CellTiter-Glo® assay.

-

Analysis: Normalize the readings to the vehicle control and calculate EC₅₀/IC₅₀ values using non-linear regression analysis.[4]

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bim Interaction

This protocol assesses Maritoclax's ability to disrupt the interaction between Mcl-1 and Bim.

Protocol Steps:

-

Cell Culture and Treatment: Culture K562 cells expressing Mcl-1 and treat with DMSO or Maritoclax (e.g., 2 µM for 12 hours).[4]

-

Lysis: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer: 1% CHAPS, 150 mM NaCl, 10 mM HEPES, pH 7.4) supplemented with a protease inhibitor cocktail.[4]

-

Immunoprecipitation: Incubate the clarified cell lysate (e.g., 350 µg of protein) with an anti-Mcl-1 antibody overnight at 4°C.[4]

-

Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE loading buffer and analyze the presence of Mcl-1 (as bait) and co-precipitated Bim (as prey) by Western blotting. A reduction of the Bim signal in the Maritoclax-treated sample indicates disruption of the interaction.

Mcl-1 Degradation and Proteasome Inhibition Assay

This protocol verifies that Maritoclax-induced Mcl-1 downregulation is mediated by the proteasome.

Protocol Steps:

-

Cell Treatment: Treat cells (e.g., AML or melanoma cells) with:

-

Protein Extraction: Prepare whole-cell lysates using a suitable lysis buffer (e.g., 1% CHAPS or RIPA buffer).[4][8]

-

Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Mcl-1. Use an antibody for a loading control (e.g., β-actin or GAPDH).

-

Interpretation: A significant decrease in Mcl-1 levels should be observed in the Maritoclax-only sample. This decrease should be partially or fully reversed in the sample co-treated with MG132, confirming proteasome-dependent degradation.[4][8]

Conclusion and Future Directions

Maritoclax represents a novel class of Mcl-1 inhibitors that uniquely induces the proteasomal degradation of its target.[4][6] This mechanism effectively eliminates the pro-survival function of Mcl-1, leading to potent apoptosis in Mcl-1-dependent cancers and overcoming resistance to other Bcl-2 family inhibitors like ABT-737.[4][8][13] The quantitative data underscore its efficacy at micromolar concentrations and its strong synergistic potential.

Future research should focus on elucidating the precise molecular machinery involved in Maritoclax-induced Mcl-1 ubiquitination, particularly the identification of the specific E3 ubiquitin ligase(s) responsible. Further structure-activity relationship (SAR) studies on the maritoclax scaffold could lead to the development of derivatives with enhanced potency and improved pharmacokinetic properties.[3] Ultimately, the targeted degradation of Mcl-1 by maritoclax and its analogs presents a compelling therapeutic strategy for a range of malignancies.

References

- 1. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 8. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrowan.com [researchwithrowan.com]

- 12. Proteasomal degradation of Mcl-1 by maritoclax induces apoptosis and enhances the efficacy of ABT-737 in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Maritoclax's Interaction with Mcl-1: A Technical Guide to its Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maritoclax, also known as marinopyrrole A, is a natural product identified as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a key member of the Bcl-2 family of proteins and a critical survival factor in many human cancers. Its overexpression is often associated with resistance to conventional chemotherapies and other Bcl-2 family inhibitors like ABT-737.[1][2][3] Maritoclax presents a unique mechanism of action, not only disrupting the protein-protein interactions of Mcl-1 but also inducing its proteasomal degradation, making it a molecule of significant interest in oncology drug development.[1][2][4][5][6] This technical guide provides an in-depth overview of the Maritoclax binding site on Mcl-1, the experimental methodologies used to characterize this interaction, and the quantitative data supporting its activity.

The Maritoclax Binding Site on Mcl-1

Key Findings from Structural and Computational Studies:

-

Binding Location: NMR and computational modeling studies suggest that Maritoclax binds to a pocket located near the C-terminus of the BH3-binding groove of Mcl-1.[4] This interaction is thought to mimic the binding of the C-terminal tail of the pro-apoptotic protein Noxa, which is known to induce Mcl-1 degradation.[4]

-

Interaction with p2 and p4 Pockets: NMR chemical shift mapping experiments have indicated that Maritoclax and its derivatives interact with Mcl-1 residues located within the p2 and p4 hydrophobic pockets of the BH3-binding groove.[1][4]

-

Specific Amino Acid Interactions: A detailed docking study, using the NMR structure of mouse Mcl-1 in complex with NoxaB (PDB ID: 2JM6) as a model, has predicted specific interactions between Maritoclax and Mcl-1 residues. The most probable binding site is centered around the p4 pocket.[1]

-

One of the pyrrole groups of Maritoclax is predicted to occupy the p4 pocket .

-

The hydroxyl group of the connecting phenol moiety is proposed to form a hydrogen bond with Glycine 308 (G308) in the tail region of Mcl-1's helix 8.[1]

-

The other phenol group is oriented towards the p3 pocket, with its hydroxyl group forming a hydrogen bond with Threonine 247 (T247) and the carbonyl group forming a hydrogen bond with Asparagine 204 (N204) .[1]

-

Significant chemical shifts were also observed for Valine 255 (V255) and Leucine 279 (L279) , which are likely due to conformational changes in Mcl-1 upon Maritoclax binding rather than direct contact.[1]

-

Quantitative Data

The interaction of Maritoclax with Mcl-1 and its cellular effects have been quantified through various assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 10.1 µM | ELISA | Disruption of Mcl-1/Bim interaction | [5] |

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Melanoma Cells (general) | Melanoma | IC50 | 2.2 - 5.0 µM | |

| C1498 | Mouse Acute Myeloid Leukemia | EC50 | 2.26 µM | [2] |

| HL60/VCR (multi-drug resistant) | Acute Promyelocytic Leukemia | EC50 | 1.8 µM | [2] |

| KG-1/ABTR (ABT-737 resistant) | Acute Myelogenous Leukemia | EC50 | 7.7 µM | [2] |

| KG-1a/ABTR (ABT-737 resistant) | Acute Myelogenous Leukemia | EC50 | 7.3 µM | [2] |

Mechanism of Action

The primary mechanism of action of Maritoclax involves a dual effect on Mcl-1: inhibition of its anti-apoptotic function and induction of its degradation.

-

Direct Binding and Inhibition: Maritoclax directly binds to Mcl-1, leading to the disruption of its interaction with pro-apoptotic proteins such as Bim.[1][4][5] This releases the pro-apoptotic proteins, allowing them to activate the downstream apoptotic cascade.

-

Proteasomal Degradation: A key and distinct feature of Maritoclax is its ability to induce the degradation of Mcl-1 via the proteasome.[1][2][4][5][6] This is a critical advantage as it removes the Mcl-1 protein entirely, preventing it from sequestering other pro-apoptotic proteins and overcoming a common resistance mechanism to other BH3 mimetics.

Below is a diagram illustrating the proposed signaling pathway of Maritoclax.

Caption: Proposed mechanism of Maritoclax action on Mcl-1.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the binding and activity of Maritoclax.

Mcl-1/Bim Interaction Assay (ELISA-based)

This assay is used to quantify the ability of Maritoclax to disrupt the interaction between Mcl-1 and the BH3 domain of Bim.

-

Principle: Recombinant Mcl-1 protein is immobilized on an ELISA plate. A biotinylated Bim BH3 peptide is then added, which binds to Mcl-1. The amount of bound Bim peptide is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. Inhibitors like Maritoclax will compete with the Bim BH3 peptide for binding to Mcl-1, resulting in a reduced signal.

-

Protocol Outline:

-

Coat a 96-well plate with recombinant Mcl-1 protein overnight at 4°C.

-

Wash the plate to remove unbound protein and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

-

Add serial dilutions of Maritoclax or control compounds to the wells.

-

Add a fixed concentration of biotinylated Bim BH3 peptide to all wells and incubate for 2-3 hours at room temperature.

-

Wash the plate to remove unbound peptide and compounds.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mcl-1 Degradation Assay (Western Blot)

This assay is used to assess the effect of Maritoclax on the cellular levels of Mcl-1 protein.

-

Principle: Cancer cells are treated with Maritoclax for various time points. The cells are then lysed, and the total protein is separated by SDS-PAGE. The Mcl-1 protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the Mcl-1 band intensity indicates protein degradation.

-

Protocol Outline:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of Maritoclax for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

To confirm proteasomal degradation, a set of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding Maritoclax.

-

Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative decrease in Mcl-1 levels.

-

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of Maritoclax on the viability and proliferation of cancer cells.

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Protocol Outline (MTT):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Maritoclax for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 or IC50 value.

-

Below is a diagram illustrating a typical experimental workflow for evaluating a novel Mcl-1 inhibitor.

References

- 1. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 3. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

Maritoclax: A Technical Guide to its Interaction with Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maritoclax (Marinopyrrole A) is a marine-derived natural product identified as a potent and selective inhibitor of the anti-apoptotic Bcl-2 family protein, Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key mechanism of resistance to various cancer therapies, including other Bcl-2 family inhibitors. Maritoclax exhibits a unique dual mechanism of action: it not only competitively inhibits the binding of pro-apoptotic proteins to Mcl-1 but also induces the rapid proteasomal degradation of Mcl-1. This technical guide provides an in-depth overview of the molecular interactions of Maritoclax with the Bcl-2 family of proteins, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways.

Introduction to the Bcl-2 Family and Mcl-1 in Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1). The balance between these opposing factions dictates a cell's fate. In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins, which sequester pro-apoptotic proteins, preventing the initiation of apoptosis.

Mcl-1 is a critical anti-apoptotic protein frequently overexpressed in a wide range of hematological and solid tumors. Its overexpression is often associated with poor prognosis and resistance to conventional chemotherapy and targeted agents, including the Bcl-2/Bcl-xL dual inhibitor, navitoclax (ABT-263), and its predecessor, ABT-737.[2][3] Therefore, the development of selective Mcl-1 inhibitors is a key strategy to overcome this resistance.

Maritoclax: A Selective Mcl-1 Antagonist

Maritoclax, a natural product derived from a marine streptomycete, has been identified as a novel and specific Mcl-1 inhibitor.[2] Its unique chemical structure allows it to selectively target Mcl-1 over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.

Mechanism of Action

Maritoclax employs a dual mechanism to neutralize Mcl-1's pro-survival function:

-

Disruption of Protein-Protein Interactions: Maritoclax directly binds to Mcl-1, occupying its BH3-binding groove. This prevents the sequestration of pro-apoptotic "BH3-only" proteins, such as Bim. The release of Bim and other pro-apoptotic proteins allows them to activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2]

-

Induction of Proteasomal Degradation: Uniquely, Maritoclax also induces the rapid, proteasome-dependent degradation of the Mcl-1 protein.[2] This degradation is independent of Mcl-1 phosphorylation.[2] By actively depleting the cellular levels of Mcl-1, Maritoclax ensures a sustained pro-apoptotic signal.

Quantitative Data on Maritoclax Activity

| Parameter | Protein | Assay Type | Value (µM) | Reference |

| IC50 | Mcl-1 | Bim-BH3 peptide displacement ELISA | ~10 | [2] |

| IC50 | Bcl-xL | Bim-BH3 peptide displacement ELISA | > 80 | [2] |

| Caption: In vitro inhibitory activity of Maritoclax. |

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| Mcl-1-IRES-BimEL K562 | Leukemia | EC50 | 1.6 | [2] |

| Bcl-2-IRES-BimEL K562 | Leukemia | EC50 | 65.1 | [2] |

| Bcl-xL-IRES-BimEL K562 | Leukemia | EC50 | 70.0 | [2] |

| UACC903 | Melanoma | IC50 | 2.2 - 5.0 | [4] |

| C1498 | Mouse AML | EC50 | 2.26 | |

| Caption: Cellular potency and selectivity of Maritoclax. |

Signaling Pathways and Experimental Workflows

Maritoclax-Induced Apoptotic Signaling Pathway

Caption: Maritoclax-induced apoptosis signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

Caption: Co-immunoprecipitation workflow to study Mcl-1/Bim interaction.

Experimental Workflow for Proteasomal Degradation Assay

Caption: Workflow to assess proteasomal degradation of Mcl-1.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bim Interaction

This protocol is adapted from methodologies described in the literature to study the effect of Maritoclax on the interaction between Mcl-1 and Bim.[2]

Materials:

-

Cell lines expressing endogenous or overexpressed Mcl-1 and Bim (e.g., K562, melanoma cell lines).

-

Maritoclax.

-

Proteasome inhibitor (e.g., MG132).

-

Co-IP Lysis Buffer: 1% CHAPS, 150 mM NaCl, 10 mM HEPES (pH 7.4), supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-Mcl-1 antibody (for immunoprecipitation).

-

Anti-Bim antibody (for Western blot detection).

-

Protein A/G magnetic beads or agarose resin.

-

Wash Buffer: Co-IP Lysis Buffer.

-

Elution Buffer: 1x SDS-PAGE sample buffer.

Procedure:

-

Cell Treatment: Culture cells to the desired density. Treat cells with Maritoclax at the desired concentration (e.g., 2-5 µM) for a specified time (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for Mcl-1 stabilization (co-treatment with a proteasome inhibitor like MG132).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold Co-IP Lysis Buffer on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Mcl-1 and anti-Bim antibodies to detect the immunoprecipitated Mcl-1 and any co-immunoprecipitated Bim.

Proteasomal Degradation Assay

This assay determines if the Maritoclax-induced decrease in Mcl-1 levels is dependent on the proteasome.[2][4]

Materials:

-

Cancer cell line of interest.

-

Maritoclax.

-

Proteasome inhibitor (e.g., MG132).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Mcl-1 antibody.

-

Anti-GAPDH or β-actin antibody (loading control).

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with Maritoclax at various concentrations and for different time points. For the proteasome inhibition arm, pre-treat cells with MG132 (e.g., 5-10 µM) for 1-2 hours before adding Maritoclax.

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Normalize protein amounts for all samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against Mcl-1. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).

-

Analysis: Visualize the protein bands using an appropriate detection system. A decrease in Mcl-1 levels with Maritoclax treatment that is rescued by co-treatment with MG132 indicates proteasome-dependent degradation.

Cell Viability Assay

This assay measures the cytotoxic effect of Maritoclax on cancer cells.[4]

Materials:

-

Cancer cell lines.

-

Maritoclax.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

DMSO (for formazan solubilization in MTT assay).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Maritoclax. Include a vehicle-only control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 or EC50 value using non-linear regression analysis.

Clinical Status

As of the latest review of publicly available clinical trial registries, there are no registered clinical trials specifically investigating Maritoclax (Marinopyrrole A) in human subjects. While the preclinical data are promising, particularly in overcoming resistance to other Bcl-2 inhibitors, its progression to clinical development has not been publicly documented.

Conclusion

Maritoclax is a selective Mcl-1 inhibitor with a distinct dual mechanism of action involving both the disruption of protein-protein interactions and the induction of Mcl-1 proteasomal degradation. This makes it a valuable tool for cancer research and a potential therapeutic agent, particularly for Mcl-1-dependent malignancies and in combination with other Bcl-2 family inhibitors to overcome drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of Maritoclax and similar compounds. Further studies are warranted to explore the full therapeutic potential of this promising agent.

References

- 1. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Apoptotic Cascade: A Technical Guide to Maritoclax's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the intricate molecular pathway of Maritoclax-induced apoptosis. Maritoclax, a novel small molecule, has emerged as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key regulator of cell survival and a validated target in oncology. This document provides a comprehensive overview of Maritoclax's mechanism, detailed experimental protocols to investigate its effects, and a summary of its efficacy in various cancer models.

Core Mechanism: Targeting MCL-1 for Proteasomal Degradation

Maritoclax exerts its pro-apoptotic effects by directly binding to MCL-1, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2][3] This interaction disrupts the sequestration of pro-apoptotic "BH3-only" proteins, such as Bim, by MCL-1.[1][2][3] Crucially, Maritoclax's engagement with MCL-1 triggers the ubiquitination and subsequent degradation of MCL-1 by the proteasome.[1][4][5] This degradation is a key event, as the loss of MCL-1 unleashes a cascade of pro-apoptotic signaling.

The degradation of MCL-1 leads to the liberation and activation of pro-apoptotic Bcl-2 family members, particularly Bax and Bak.[6] These activated proteins then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[6] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, ultimately leading to cell death.[1][4]

Quantitative Analysis of Maritoclax Activity

The efficacy of Maritoclax has been evaluated across a range of cancer cell lines, demonstrating potent cytotoxic activity, particularly in cell lines dependent on MCL-1 for survival. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for its anti-cancer activity.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Combination Agent | Reference |

| K562 | Chronic Myeloid Leukemia | ~14.4 (EC50) | N/A | [1] |

| K562 | Chronic Myeloid Leukemia | ~0.24 (EC50) | ABT-737 (2 µM) | [1] |

| Raji | Burkitt's Lymphoma | >100 (EC50) | N/A | [1] |

| Raji | Burkitt's Lymphoma | ~0.05 (EC50) | ABT-737 (2.5 µM) | [1] |

| HL60/VCR | Acute Promyelocytic Leukemia (Vincristine-resistant) | 1.8 (EC50) | N/A | [7] |

| U937 | Histiocytic Lymphoma | 1.4 (EC50) | N/A | |

| KG-1/ABTR | Acute Myeloid Leukemia (ABT-737 resistant) | 7.7 (EC50) | N/A | [7] |

| KG-1a/ABTR | Acute Myeloid Leukemia (ABT-737 resistant) | 7.3 (EC50) | N/A | [7] |

| Melanoma Cell Lines | Melanoma | 2.2 - 5.0 (IC50) | N/A | [4][5] |

Detailed Experimental Protocols

To facilitate further research into the Maritoclax-induced apoptosis pathway, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Maritoclax (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

After treatment with Maritoclax, equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Analysis of Protein Expression and Cleavage by Immunoblotting

Western blotting is used to detect changes in the expression levels of key proteins in the apoptosis pathway.

-

Procedure:

-

Treat cells with Maritoclax for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-MCL-1

-

Anti-cleaved Caspase-3

-

Anti-cleaved PARP

-

Anti-Bax, Anti-Bak

-

Anti-Actin or Anti-GAPDH (as loading controls)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Assessment of Apoptosis by Flow Cytometry

a) Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Harvest cells after treatment with Maritoclax.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

Co-IP is used to determine if Maritoclax disrupts the interaction between MCL-1 and its binding partners like Bim.

-

Procedure:

-

Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., CHAPS buffer).

-

Pre-clear the lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-MCL-1 antibody or an isotype control antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to precipitate the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by immunoblotting using antibodies against MCL-1 and Bim.

-

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of Maritoclax. For instance, in a U937 xenograft model in athymic nude mice, intraperitoneal administration of Maritoclax at 20 mg/kg/day resulted in significant tumor shrinkage and a 36% tumor remission rate without apparent toxicity to healthy tissues or circulating blood cells.[8][9] These findings underscore the therapeutic potential of Maritoclax in a preclinical setting.

Synergy with Other Anti-Cancer Agents

A significant aspect of Maritoclax's therapeutic potential lies in its ability to synergize with other anti-cancer drugs, particularly Bcl-2 inhibitors like ABT-737 and its oral analog, navitoclax.[1][10][11] Cancer cells can develop resistance to Bcl-2 inhibitors by upregulating MCL-1.[1] Maritoclax, by targeting MCL-1 for degradation, can overcome this resistance and sensitize cancer cells to the apoptotic effects of Bcl-2 inhibitors.[1][10] This combination strategy offers a promising approach to enhance therapeutic efficacy and combat drug resistance.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating Maritoclax in human subjects. Further preclinical development and investigational new drug (IND)-enabling studies would be required before it can proceed to clinical evaluation.

Conclusion

Maritoclax represents a promising therapeutic agent that induces apoptosis through a well-defined mechanism of action centered on the targeted degradation of the anti-apoptotic protein MCL-1. Its potent single-agent activity in MCL-1-dependent cancers and its strong synergy with Bcl-2 inhibitors highlight its potential as a valuable addition to the armamentarium of anti-cancer therapies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Maritoclax.

References

- 1. Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagonist that Overcomes ABT-737 Resistance by Binding to and Targeting Mcl-1 for Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]

- 3. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasomal Degradation of Mcl-1 by Maritoclax Induces Apoptosis and Enhances the Efficacy of ABT-737 in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. Maritoclax and dinaciclib inhibit MCL-1 activity and induce apoptosis in both a MCL-1-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Maritoclax induces apoptosis in acute myeloid leukemia cells with elevated Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Maritoclax: A Technical Guide to its Application as a Chemical Probe for Mcl-1 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death.[1] Its overexpression is implicated in the survival and chemoresistance of numerous human cancers, making it a compelling therapeutic target.[1][2] Maritoclax, also known as Marinopyrrole A, is a natural product identified as a potent and selective inhibitor of Mcl-1.[3] This technical guide provides an in-depth overview of Maritoclax's mechanism of action and its utility as a chemical probe to investigate Mcl-1 function in cancer biology and drug discovery. Maritoclax exerts its pro-apoptotic effects by directly binding to Mcl-1, disrupting its interaction with the pro-apoptotic protein Bim, and uniquely inducing the proteasomal degradation of Mcl-1.[3][4] This dual mechanism of action distinguishes it from other Bcl-2 family inhibitors and makes it a valuable tool for studying Mcl-1-dependent cellular processes.

Mechanism of Action

Maritoclax functions as a specific Mcl-1 antagonist through a multi-faceted mechanism. It directly binds to Mcl-1, leading to the displacement of pro-apoptotic proteins and subsequent induction of apoptosis.[4] A key feature of Maritoclax is its ability to induce the degradation of Mcl-1 via the proteasome system, a characteristic not shared by many other Mcl-1 inhibitors.[1][3] This degradation is crucial for its pro-apoptotic activity.[1] Studies have shown that Maritoclax does not significantly affect the protein levels of other Bcl-2 family members, such as Bcl-xL, highlighting its selectivity for Mcl-1.[4]

Mcl-1 Signaling Pathway and Maritoclax's Point of Intervention

Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic "BH3-only" proteins like Bim and Bak, preventing them from activating the executioner proteins Bax and Bak. The following diagram illustrates the Mcl-1 signaling pathway and the key intervention point of Maritoclax.

Caption: Mcl-1 signaling pathway and Maritoclax's intervention.

Quantitative Data

The following tables summarize the in vitro and cellular activities of Maritoclax as a selective Mcl-1 inhibitor.

Table 1: In Vitro Binding Affinity and Selectivity

| Compound | Target | Assay Type | IC50 (µM) | Selectivity vs. Bcl-xL | Reference |

| Maritoclax | Mcl-1 | ELISA | ~1-2 | No inhibition up to 80µM | [4] |

| Obatoclax | Mcl-1 | ELISA | comparable to Maritoclax | Pan-Bcl-2 inhibitor | [4] |

Table 2: Cellular Activity of Maritoclax in Mcl-1-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (µM) | Notes | Reference(s) |

| K562 | Chronic Myeloid Leukemia | CellTiter-Glo | ~2.5 | Mcl-1 dependent | [4] |

| Raji | Burkitt's Lymphoma | CellTiter-Glo | >10 | High Mcl-1 expression | [4] |

| HL60/VCR | Acute Promyelocytic Leukemia | Not Specified | Not Specified | Multidrug-resistant | [4] |

| Melanoma Cells | Melanoma | MTT Assay | 2.2 - 5.0 | [1][2] | |

| K562/Mcl-1-IRES-Bim | Chronic Myeloid Leukemia | Not Specified | 0.99 | Engineered to be Mcl-1 dependent | [5] |

Table 3: Synergistic Activity of Maritoclax with ABT-737

| Cell Line | Cancer Type | Maritoclax Concentration (µM) | ABT-737 EC50 (µM) (alone) | ABT-737 EC50 (µM) (with Maritoclax) | Fold Sensitization | Reference |

| K562 | Chronic Myeloid Leukemia | 2 | 14.4 | <1 | ~60 - 2000 fold | [4] |

| Raji | Burkitt's Lymphoma | 2.5 | >100 | <1 | ~60 - 2000 fold | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of Maritoclax as a chemical probe.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from the Promega technical bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]

Objective: To determine the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cells of interest cultured in a 96-well opaque-walled plate

-